ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-[5-bromo-4-(diethylamino)-2-methoxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-BROMO-4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the thiazolopyrimidine core.
- Introduction of the benzodioxole moiety.
- Bromination and subsequent substitution with diethylamino and methoxy groups.
- Final esterification to obtain the ethyl carboxylate derivative.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-purity reagents.
- Control of reaction temperature and time.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, affecting the compound’s stability.
Substitution: Replacement of functional groups, which can modify the compound’s biological activity.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to specific proteins or nucleic acids, influencing their function.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its diverse functional groups may allow it to interact with multiple biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites, modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures but different substituents.
Benzodioxoles: Compounds containing the benzodioxole moiety.
Bromo-substituted compounds: Molecules with bromine atoms, influencing their reactivity.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, setting it apart from other similar compounds.
Properties
Molecular Formula |
C29H30BrN3O6S |
---|---|
Molecular Weight |
628.5 g/mol |
IUPAC Name |
ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-[[5-bromo-4-(diethylamino)-2-methoxyphenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H30BrN3O6S/c1-6-32(7-2)20-14-22(36-5)18(11-19(20)30)13-24-27(34)33-26(17-9-10-21-23(12-17)39-15-38-21)25(28(35)37-8-3)16(4)31-29(33)40-24/h9-14,26H,6-8,15H2,1-5H3/b24-13- |
InChI Key |
LLGMWSAJYZKZLM-CFRMEGHHSA-N |
Isomeric SMILES |
CCN(CC)C1=C(C=C(C(=C1)OC)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC5=C(C=C4)OCO5)Br |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)OC)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC5=C(C=C4)OCO5)Br |
Origin of Product |
United States |
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